molecular formula C11H11BBrNO4 B581567 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257649-57-2

2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B581567
CAS RN: 1257649-57-2
M. Wt: 311.926
InChI Key: OKCCXZGVZLOVRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “methyl 2-(2-bromophenyl)acetate” have been synthesized through various methods including base-mediated decarboxylative annulation .

Scientific Research Applications

Synthesis and Structural Studies

  • Ortho-Functionalized Arylboronic Acids : The compound has been utilized in the synthesis of ortho-functionalized arylboronic acids, offering a method for creating diverse arylboronic acids with potential applications in organic synthesis (Da̧browski et al., 2007).

  • Flame Retardant Polymers : It has been applied in the development of boronated (co)polymers to reduce the flammability of polystyrene. This showcases its potential in enhancing fire safety in materials (Wiącek et al., 2015).

  • Polymorphism Studies : The compound's polymorphic structures have been studied, revealing differences in molecular geometries and conformations. Such studies are significant in understanding the physical properties of materials (Durka et al., 2011).

  • Structural Analysis of Derivatives : Research on derivatives of this compound has provided insights into bond lengths and angles in related molecular structures, aiding in the understanding of molecular geometry (Sopková-de Oliveira Santos et al., 2004).

  • Chemical Reaction Selectivity : Studies on the Br/Li exchange reaction selectivity in related boronates highlight the compound's relevance in understanding reaction mechanisms in organic chemistry (Durka et al., 2013).

Advanced Materials Development

  • New Borocanes Synthesis : Research has been conducted on synthesizing new dioxazaborocanes, demonstrating the compound's role in developing novel materials with potential applications in electronics or pharmaceuticals (Lermontova et al., 2008).

  • Antimicrobial Studies : Its derivatives have been explored for antimicrobial applications, indicating its potential in developing new antimicrobial agents (Sampal et al., 2018).

  • Anticonvulsant Activity : Related compounds have shown potential in anticonvulsant activity, suggesting its possible use in developing new medications for epilepsy (Obniska et al., 2012).

properties

IUPAC Name

2-(2-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCCXZGVZLOVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746278
Record name 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1257649-57-2
Record name 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257649-57-2
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